Cas no 1621-55-2 (3'-Hydroxyflavanone)
3'-Hydroxyflavanone Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-2-phenylchroman-4-one
- 3'-Hydroxyflavanone
- 4H-1-Benzopyran-4-one,2,3-dihydro-3-hydroxy-2-phenyl-
- 2,3-Dihydro-3-hydroxy-2-phenyl-4H-1-benzopyran-4-one
- 2,3-Dihydroflavonol
- 2,3-trans-3-Hydroxyflavanone
- 2-Phenyl-3-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- 3-hydroxy-2-phenyl-chroman-4-one
- 3-hydroxyflavanone
- Flavanonol
- HYDROXYFLAVANONE,3'
- rac-trans-3-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-4-one
- (3R*)-2,3-Dihydro-3-hydroxy-2-phenyl-4H-1-benzopyran-4-one
- HYDROXYFLAVANONE, 3'
- 3-Hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
- NCGC00178229-02
- AKOS016295991
- F87154
- 3-hydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- Dihydroflavonol
- 2,3-dihydroflavonols
- 3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
- HMS1439F04
- CHEBI:48040
- Maybridge3_002930
- SCHEMBL130234
- 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl-
- 1621-55-2
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-phenyl-
- NCGC00178229-01
- dihydroflavonols
- AKOS002177399
- YEDFEBOUHSBQBT-UHFFFAOYSA-N
- 3-Hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one #
- Flavanon-3-ol
- 124191-32-8
- IDI1_014317
- CHEBI:48039
- A882990
- Q27120915
- 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- DTXSID90924746
- AS-69760
- J-009899
- 2,3-dihydroflavon-3-ol
- STK897377
- (2S,3R)-3-hydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- DB-348289
-
- MDL: MFCD03650919
- Inchi: 1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H
- InChI Key: YEDFEBOUHSBQBT-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C(C1C1C=CC=CC=1)O)=O
Computed Properties
- Exact Mass: 240.07900
- Monoisotopic Mass: 240.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 46.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.298
- Melting Point: 139-141℃
- Boiling Point: 441.6°Cat760mmHg
- Flash Point: 171.4°C
- Refractive Index: 1.631
- PSA: 46.53000
- LogP: 3.09870
- Solubility: Not determined
3'-Hydroxyflavanone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3'-Hydroxyflavanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H942473-250mg |
3'-Hydroxyflavanone |
1621-55-2 | 250mg |
$282.00 | 2023-05-18 | ||
| TRC | H942473-500mg |
3'-Hydroxyflavanone |
1621-55-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | H942473-2.5g |
3'-Hydroxyflavanone |
1621-55-2 | 2.5g |
175.00 | 2021-08-05 | ||
| TRC | H942473-50mg |
3'-Hydroxyflavanone |
1621-55-2 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | H942473-100mg |
3'-Hydroxyflavanone |
1621-55-2 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | H942473-2500mg |
3'-Hydroxyflavanone |
1621-55-2 | 2500mg |
$276.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D763138-100mg |
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-phenyl- |
1621-55-2 | 98% | 100mg |
$150 | 2024-06-07 | |
| eNovation Chemicals LLC | D763138-250mg |
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-phenyl- |
1621-55-2 | 98% | 250mg |
$190 | 2024-06-07 | |
| eNovation Chemicals LLC | D763138-1g |
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-phenyl- |
1621-55-2 | 98% | 1g |
$460 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-267000-250 mg |
3'-Hydroxyflavanone, |
1621-55-2 | 250MG |
¥707.00 | 2023-07-11 |
3'-Hydroxyflavanone Suppliers
3'-Hydroxyflavanone Related Literature
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1. 732. New methods for assignment of relative configuration to 2,3-trans-flavan-3,4-diolsB. R. Brown,J. A. H. MacBride J. Chem. Soc. 1964 3822
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2. 912. Polymerisation of flavans. Part V. The stereochemistry of 2,3-trans-flavan-3,4-diolsM. M. Bokadia,B. R. Brown,P. L. Kolker,C. W. Love,J. Newbould,G. A. Somerfield,P. M. Wood J. Chem. Soc. 1961 4663
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J. W. Clark-Lewis,M. M. Mahandru J. Chem. Soc. D 1970 1287
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Shubhankar Bhattacharyya,Kaushik Hatua RSC Adv. 2014 4 18702
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Jie Zhou,Bo Yang,Jian Tang,Weihua Tang New J. Chem. 2018 42 3526
Additional information on 3'-Hydroxyflavanone
Introduction to 3'-Hydroxyflavanone (CAS No. 1621-55-2) and Its Emerging Applications in Chemical Biology
3'-Hydroxyflavanone, with the chemical identifier CAS No. 1621-55-2, is a naturally occurring flavanone derivative that has garnered significant attention in the field of chemical biology due to its diverse pharmacological properties and structural versatility. Flavanones are a subclass of flavonoids, renowned for their roles as bioactive compounds in plants, and 3'-Hydroxyflavanone stands out for its potential in drug discovery, particularly in the development of therapeutic agents targeting various diseases.
The structural motif of 3'-Hydroxyflavanone consists of a benzene ring connected to a heterocyclic pyran ring, with hydroxyl groups at the 3' and 4' positions. This configuration imparts unique reactivity and biological activity, making it a valuable scaffold for medicinal chemistry. Recent studies have highlighted its role as a precursor in the synthesis of more complex flavonoids, which exhibit potent antioxidant, anti-inflammatory, and anticancer effects.
In the realm of modern drug development, 3'-Hydroxyflavanone has been explored for its potential to modulate cellular pathways associated with chronic diseases. For instance, research has demonstrated its ability to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are implicated in inflammatory responses. Additionally, its interaction with receptor tyrosine kinases has been investigated for its potential in oncology research.
The pharmacokinetic profile of 3'-Hydroxyflavanone has also been a subject of interest. Studies indicate that it exhibits moderate oral bioavailability and rapid absorption, suggesting its feasibility as an oral therapeutic agent. However, its metabolic stability remains a challenge, necessitating further optimization to enhance its clinical utility.
Recent advancements in computational chemistry have enabled the design of derivatives of 3'-Hydroxyflavanone with improved pharmacological profiles. Molecular docking studies have identified analogs that exhibit enhanced binding affinity to target proteins while minimizing off-target effects. These computational approaches are complemented by experimental validations, where synthetic derivatives are tested for their biological activity in vitro and in vivo.
The role of 3'-Hydroxyflavanone in natural product chemistry cannot be overstated. It is found in various plant species, including those used in traditional medicine systems across the globe. The isolation and characterization of this compound from natural sources have provided insights into its biosynthetic pathways and ecological functions. Furthermore, biotechnological approaches such as cell culture and metabolic engineering are being employed to enhance the production of 3'-Hydroxyflavanone, ensuring sustainable supply for research and commercial applications.
Emerging evidence also suggests that 3'-Hydroxyflavanone possesses neuroprotective properties, making it a candidate for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that it can cross the blood-brain barrier and exert protective effects on neuronal cells by mitigating oxidative stress and inhibiting neuroinflammatory pathways.
The integration of 3'-Hydroxyflavanone into drug development pipelines is further accelerated by green chemistry principles. Sustainable synthetic routes have been developed to minimize waste and energy consumption during production. These methods align with global initiatives aimed at reducing the environmental impact of pharmaceutical manufacturing while maintaining high standards of quality control.
In conclusion, 3'-Hydroxyflavanone (CAS No. 1621-55-2) represents a promising compound with multifaceted applications in chemical biology and medicine. Its structural features, coupled with emerging research findings, position it as a key player in the development of novel therapeutics targeting inflammation, cancer, neurodegeneration, and other chronic diseases. As research continues to uncover new aspects of its biology and chemistry, the potential for 3'-Hydroxyflavanone to contribute to human health remains boundless.